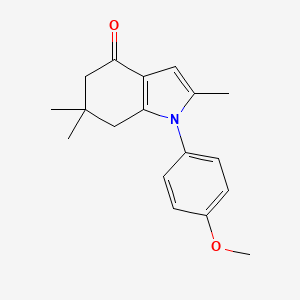

1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

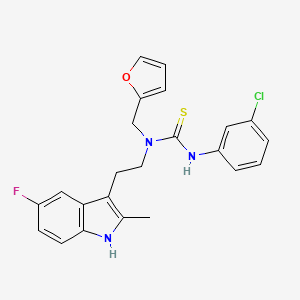

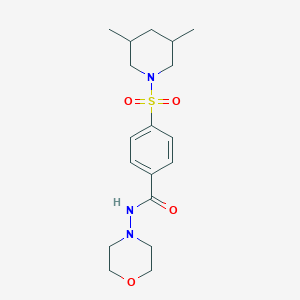

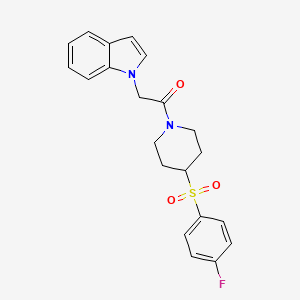

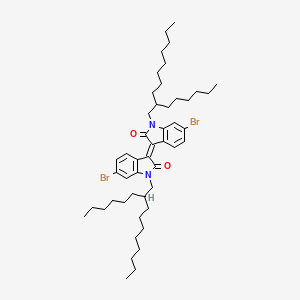

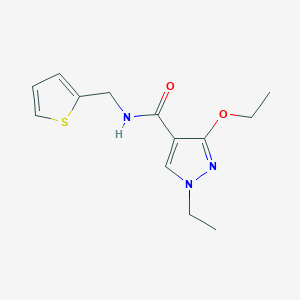

The compound “1-(4-Methoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one” is a complex organic molecule. It contains functional groups such as a methoxy group (-OCH3) and an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the indole ring and the introduction of the methoxy and methyl groups . The synthesis could potentially involve techniques such as Friedel-Crafts acylation, reduction reactions, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to elucidate the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The methoxy and methyl groups are electron-donating, which could make the compound more reactive towards electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and spectral properties .Scientific Research Applications

Nucleophilic Substitution and Elimination Reactions

Research by Toteva and Richard (1996) delves into the mechanisms for nucleophilic substitution and elimination reactions involving derivatives of 1-(4-methoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one. Their study reveals insights into the reaction kinetics and product yields in mostly aqueous solvents, contributing to our understanding of organic reaction mechanisms Toteva, M., & Richard, J. (1996). Journal of the American Chemical Society.

Fluorescent Labeling Reagents

Hirano et al. (2004) introduced a novel fluorophore derived from 5-methoxyindole-3-acetic acid, showcasing strong fluorescence and stability across a wide pH range in aqueous media. This discovery has implications for biomedical analysis, particularly as a fluorescent labeling reagent Hirano, J., Hamase, K., Fukuda, H., Tomita, T., & Zaitsu, K. (2004). Journal of chromatography. A.

Synthesis and Bioactivity of Derivatives

Sameluk and Kaplaushenko (2015) explored the synthesis and physicochemical properties of various derivatives, showing potential pharmacological activities such as antitumor, anti-inflammatory, and antioxidant effects. This research expands the chemical landscape for developing new therapeutic agents Sameluk, Y. G., & Kaplaushenko, A. (2015).

Electrolyte Additives for Li-ion Batteries

Feng et al. (2008) investigated tri-(4-methoxythphenyl) phosphate as a safety electrolyte additive for lithium-ion batteries, highlighting its dual function in enhancing thermal stability and providing overcharge protection. This research contributes to the development of safer and more reliable lithium-ion batteries Feng, J., Cao, Y., Ai, X., & Yang, H. (2008). Electrochimica Acta.

Corrosion Inhibition

Bentiss et al. (2009) demonstrated the effectiveness of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in inhibiting mild steel corrosion in hydrochloric acid medium. Their findings contribute valuable knowledge to the field of corrosion science, offering potential applications in protecting industrial materials Bentiss, F., Jama, C., Mernari, B., Attari, H., El Kadi, L., Lebrini, M., Traisnel, M., & Lagrenée, M. (2009). Corrosion Science.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetFactor Xa and VEGFR-2 , which play crucial roles in blood coagulation and angiogenesis, respectively.

Mode of Action

Similar compounds like apixaban, a direct inhibitor of activated factor x (fxa), work by inhibiting free as well as prothrombinase- and clot-bound fxa activity . Another compound, a derivative of tolfenamic acid, was designed to inhibit VEGFR-2 tyrosine kinase .

Biochemical Pathways

Similar compounds have been found to affect the coagulation cascade and angiogenesis , which are critical for blood clotting and the formation of blood vessels, respectively.

Pharmacokinetics

A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Similar compounds have been found to have antithrombotic efficacy and anti-inflammatory properties .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of the compound .

Cellular Effects

It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is speculated that the compound may have varying effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(4-Methoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is speculated that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is speculated that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-12-9-15-16(10-18(2,3)11-17(15)20)19(12)13-5-7-14(21-4)8-6-13/h5-9H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXQEAHYSLVEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)OC)CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2823441.png)

![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)

![2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)

![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)

![2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)